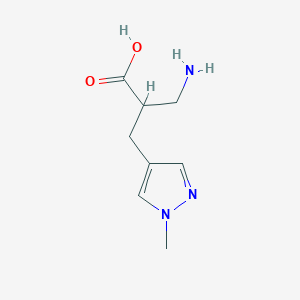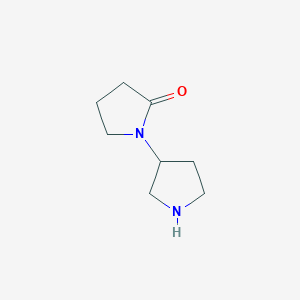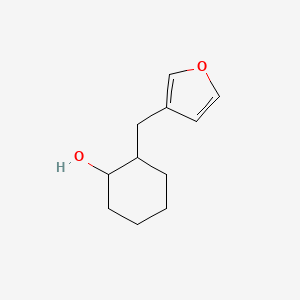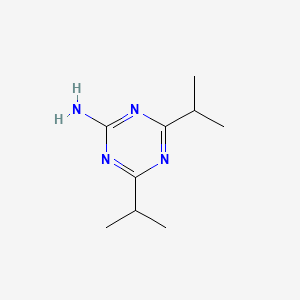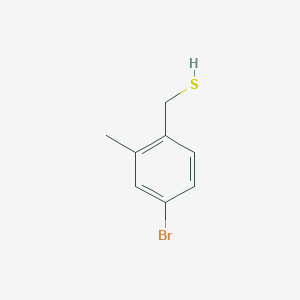
(4-Bromo-2-methylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS It is a derivative of thiol, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylphenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-methylphenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of biological systems due to its thiol group, which can interact with proteins and enzymes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-methylphenyl)methanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Bromo-4-methylphenol: Another isomer with different positioning of the bromine and methyl groups.
Eigenschaften
Molekularformel |
C8H9BrS |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
(4-bromo-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
NGTPWYYUHLZCMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


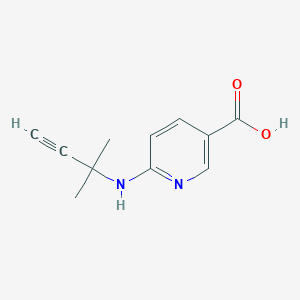

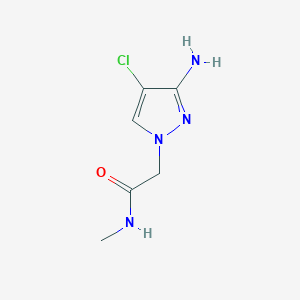
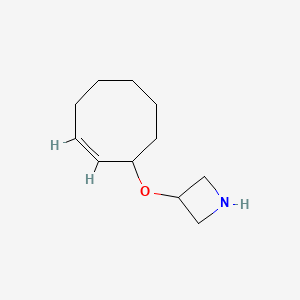
![(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13318610.png)
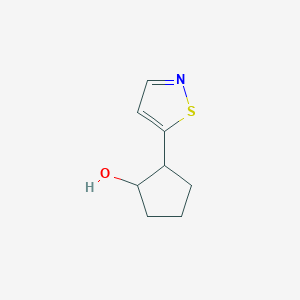

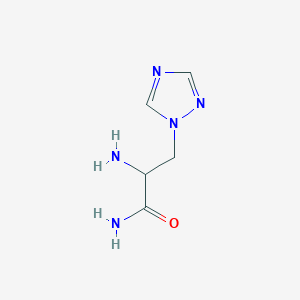
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)

